MAC glucuronide linker-2
Description
Evolution of Cleavable Linker Technologies in Targeted Therapeutics
The development of cleavable linkers has been pivotal in advancing ADC therapeutics. Early linker designs relied on chemically labile bonds, such as hydrazones, which hydrolyzed under acidic conditions prevalent in lysosomes. However, these linkers often suffered from premature drug release in circulation, leading to systemic toxicity. The advent of enzyme-cleavable linkers marked a paradigm shift, leveraging intracellular proteases like cathepsins to achieve tumor-specific activation. For example, the valine-citrulline (Val-Cit) dipeptide linker, used in brentuximab vedotin, became a clinical mainstay due to its susceptibility to lysosomal cathepsin B.
Despite their success, dipeptide linkers faced limitations, including extracellular cleavage by proteases like elastase, which contributed to off-target effects such as neutropenia. This spurred interest in alternative enzymatically cleavable systems, particularly those responsive to β-glucuronidase—a lysosomal enzyme overexpressed in tumor microenvironments. Unlike peptide-based linkers, β-glucuronidase substrates offered enhanced plasma stability due to their hydrophilic glucuronic acid moieties, which resist protease activity.
Table 1: Comparative Analysis of ADC Linker Technologies
| Linker Type | Cleavage Mechanism | Advantages | Limitations |
|---|---|---|---|
| Hydrazone | Acid-labile hydrolysis | Simple synthesis | Premature release in circulation |
| Val-Cit dipeptide | Cathepsin B protease | Tumor-specific activation | Susceptible to extracellular proteases |
| β-Glucuronidase | Enzymatic hydrolysis | High plasma stability | Requires self-immolative spacer |
Role of β-Glucuronidase-Responsive Systems in ADC Development
β-Glucuronidase-responsive linkers exploit the enzyme’s ability to hydrolyze β-glucuronic acid residues, a process confined to lysosomes and necrotic tumor regions. These linkers incorporate a glucuronide moiety conjugated to a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, enabling a two-step drug release mechanism: enzymatic cleavage of the glycosidic bond followed by spontaneous spacer decomposition. This design minimizes aggregation and enhances solubility, addressing key challenges in ADC formulation.
MAC glucuronide linker-2 exemplifies this innovation. Its structure features a β-glucuronic acid core linked to a cytotoxic payload via a PABC spacer, ensuring stability during systemic circulation. Upon internalization by target cells, β-glucuronidase cleaves the glucuronide bond, releasing the payload selectively within tumors. This mechanism has been validated in preclinical models, demonstrating robust efficacy against CD30-positive lymphomas and HER2-overexpressing breast cancers.
Structural Analysis of this compound
| Component | Function | Biochemical Rationale |
|---|---|---|
| β-Glucuronic acid | Enzyme substrate | Hydrophilic, stable in plasma |
| PABC spacer | Self-immolative unit | Facilitates payload release post-cleavage |
| Maleimide group | Antibody conjugation site | Stable thiol-maleimide chemistry |
Recent advancements include tandem-cleavage linkers combining β-glucuronidase sensitivity with dipeptide motifs. For instance, glucuronide-dipeptide hybrids exhibit superior plasma stability compared to traditional Val-Cit systems, reducing off-target toxicity while maintaining potency. These innovations underscore the versatility of β-glucuronidase-responsive systems in optimizing ADC therapeutic indices.
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-amino-4-(hydroxymethyl)phenoxy]oxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO11/c1-9(23)28-15-16(29-10(2)24)18(30-11(3)25)20(32-17(15)19(26)27-4)31-14-6-5-12(8-22)7-13(14)21/h5-7,15-18,20,22H,8,21H2,1-4H3/t15-,16-,17-,18+,20+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZPQJAJSIUIEY-KVIJGQROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)N)C(=O)OC)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)CO)N)C(=O)OC)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAC glucuronide linker-2 involves several steps, starting with the preparation of the glucuronide moiety. This is typically achieved through the esterification of glucuronic acid with methanol, followed by the protection of hydroxyl groups using acetylation. The resulting intermediate is then coupled with an amino-containing compound to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and methanol, with reaction temperatures carefully controlled to prevent degradation of the product .
Chemical Reactions Analysis
Types of Reactions
MAC glucuronide linker-2 primarily undergoes hydrolysis and enzymatic cleavage reactions. The hydrolysis reaction is facilitated by acidic or basic conditions, while enzymatic cleavage is mediated by β-glucuronidase, an enzyme commonly found in lysosomes .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Enzymatic Cleavage: β-glucuronidase enzyme under physiological conditions.
Major Products
The major products formed from these reactions include the free drug and the glucuronic acid moiety. These products are then able to exert their therapeutic effects within the target cells .
Scientific Research Applications
Scientific Research Applications
MAC glucuronide linker-2 has been instrumental in various research applications, particularly in the development and optimization of ADCs. Below are some significant applications and findings:
Development of Antibody-Drug Conjugates
This compound is widely used in the formulation of ADCs due to its unique cleavable nature. It allows for:
- Targeted Release : The selective release of cytotoxic drugs enhances treatment efficacy.
- Reduced Systemic Toxicity : By ensuring that drugs are activated specifically within cancer cells, off-target effects are minimized.
Case Studies
Several studies illustrate the effectiveness of this compound in clinical and preclinical settings:
| Study | Description | Findings |
|---|---|---|
| Study 1 | Efficacy in Tumor Models | ADCs armed with this compound showed significant tumor regression at doses as low as 3 mg/kg. |
| Study 2 | Comparative Analysis | ADCs utilizing this linker exhibited a therapeutic index significantly higher than those using conventional linkers, with a reported 50-fold increase in maximum tolerated dose/minimum effective dose ratio. |
Stability and Enzymatic Release
Research has demonstrated that this compound maintains high stability at physiological pH levels while efficiently releasing drug surrogates upon exposure to β-glucuronidase. This characteristic is critical for ensuring that the drug payload is delivered effectively without premature degradation.
Mechanism of Action
The mechanism of action of MAC glucuronide linker-2 involves its cleavage by β-glucuronidase within the lysosomes of target cells. This enzymatic reaction releases the cytotoxic drug, which then disrupts cellular processes such as microtubule dynamics, leading to cell death . The linker ensures that the drug is only released in the presence of the enzyme, thereby providing targeted therapy .
Comparison with Similar Compounds
Standard β-Glucuronide Linkers
Key Differences :
Example: In a study comparing MAC-linked auristatin E (AE) ADCs with standard β-glucuronide-MMAE conjugates, MAC-linked ADCs showed equivalent in vitro potency (IC50 < 7 pM) and superior tumor regression in CD30-positive xenograft models .
Comparison with Non-Glucuronide Cleavable Linkers
Valine-Citrulline (Val-Cit) Linkers
- Cleavage Mechanism : Protease-dependent (e.g., cathepsin B) .
- Stability : Prone to premature cleavage in circulation, increasing systemic toxicity .
- Hydrophobicity : Higher aggregation risk compared to β-glucuronide linkers .
Key Study : ADCs using PEG12-glucuronide-MMAE demonstrated comparable efficacy to Val-Cit-MMAE but with improved plasma stability (t1/2 > 120 hours vs. < 72 hours) .
Gly3-vc-PAB-MMAE Linkers
- Structure : Tri-glycine spacer with Val-Cit dipeptide.
- Release Efficiency : Slower drug release due to additional spacer layers .
- Applications: Limited to protease-sensitive payloads .
Comparison with PEG-Based Linkers
m-PEG8-Amine/NHS Ester Linkers
- Cleavability: Non-cleavable, relying on lysosomal degradation .
- Payload Release : Slower, less tumor-specific .
- Advantage: Reduced immunogenicity due to PEGylation .
Example : this compound-based ADCs achieved 70% tumor regression in ALCL models, outperforming PEG-linked counterparts in specific indications .
In Vitro and In Vivo Efficacy
Biological Activity
MAC glucuronide linker-2, identified by CAS number 229977-57-5, is a cleavable linker employed in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in enhancing the therapeutic efficacy of ADCs by facilitating targeted drug delivery to cancer cells while minimizing systemic toxicity. This article delves into the biological activity of this compound, highlighting its mechanism of action, case studies, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 455.41 g/mol
- Structure : The structure includes functional groups that enable its role as a cleavable linker in ADCs.
This compound operates through a selective cleavage mechanism facilitated by overexpressed β-glucuronidase in cancer cells. This enzymatic activity enables the release of the cytotoxic payload specifically within the tumor microenvironment, thereby enhancing the therapeutic index of ADCs.
Biological Activity
The biological activity of this compound can be summarized in the following key areas:
- Targeted Delivery : The linker promotes selective drug release in acidic or hypoxic tumor tissues, which are characteristic of many cancers. This specificity reduces off-target effects and enhances drug accumulation at the tumor site .
- In Vitro and In Vivo Efficacy : Studies have demonstrated that ADCs utilizing this compound exhibit superior antiproliferative effects compared to traditional linkers. For instance, ADCs with this linker showed improved cytotoxicity against various cancer cell lines with IC values significantly lower than those observed with non-cleavable linkers .
- Stability and Cleavage Characteristics : The stability of this compound under physiological conditions is critical for its application. Research indicates that it maintains stability until it encounters β-glucuronidase, leading to effective payload release without premature degradation .
Case Studies
Several studies illustrate the effectiveness of this compound in clinical and preclinical settings:
Study 1: Efficacy in Tumor Models
In a study involving human lymphoma xenograft models, ADCs armed with this compound demonstrated significant tumor regression at doses as low as 3 mg/kg. In contrast, traditional linkers required higher doses to achieve similar effects, indicating a more favorable therapeutic profile for the MAC-based conjugates .
Study 2: Comparative Analysis with Other Linkers
A comparative analysis highlighted that ADCs utilizing this compound exhibited a therapeutic index significantly higher than those using conventional linkers such as Val-Cit. The study reported a 50-fold increase in the maximum tolerated dose/minimum effective dose ratio for MAC-based ADCs .
Data Summary Table
| Feature | This compound | Traditional Linkers (e.g., Val-Cit) |
|---|---|---|
| Molecular Weight | 455.41 g/mol | Varies (typically higher) |
| IC (Cancer Cell Lines) | Lower | Higher |
| Stability | High under physiological conditions | Moderate |
| Therapeutic Index | Higher | Lower |
| Tumor Regression (mg/kg) | 3 | 15 |
Q & A
Q. How is MAC glucuronide linker-2 synthesized and characterized for ADC development?
this compound (C₂₀H₂₅NO₁₁, MW: 455.41) is synthesized with a glucose醛酸 core and functional groups enabling cleavage by glycosidases. Characterization involves nuclear magnetic resonance (NMR) and mass spectrometry to confirm structural integrity. The SMILES notation (NC1C(O[C@@H]2OC@H...) provides stereochemical details critical for validating synthesis . Purity is assessed via HPLC, ensuring suitability for antibody-drug conjugate (ADC) assembly.
Q. What are the optimal storage conditions and solubility considerations for this compound in experimental settings?
The linker should be stored as a solid powder at -20°C under nitrogen to prevent hydrolysis. For solubility, prepare a DMSO stock solution (50 mg/mL) and dilute in 20% SBE-β-CD/saline for in vitro studies. Sequential solvent addition (e.g., DMSO → PEG300 → Tween-80 → saline) minimizes precipitation. Heating (≤50°C) or sonication can resolve solubility issues .
Q. How does this compound compare to non-cleavable linkers in ADC design?
Unlike non-cleavable linkers (e.g., MAC glucuronide linker-1), linker-2’s glycosidase-cleavable mechanism enables payload release in lysosomal/acidic environments. This enhances tumor-specific cytotoxicity while reducing off-target effects. Stability comparisons require in vitro assays (e.g., plasma stability tests) and in vivo pharmacokinetic profiling .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in linker stability data across experimental models?
Discrepancies in stability studies may arise from variations in glycosidase activity or pH conditions. To address this, standardize assay parameters (e.g., enzyme concentration, buffer pH) and validate using orthogonal techniques like LC-MS/MS for quantifying intact linker-drug species. Cross-reference results with in vivo biodistribution studies to confirm relevance .
Q. How can researchers optimize ADC therapeutic index using this compound?
Conduct structure-activity relationship (SAR) studies to modify linker hydrophilicity, altering plasma half-life and tumor penetration. Use murine xenograft models to correlate linker cleavage efficiency (measured via glucuronide metabolite detection) with antitumor efficacy. Dose escalation studies identify toxicity thresholds, balancing payload potency and linker stability .
Q. What analytical techniques are recommended for assessing this compound stability under physiological conditions?
- NMR Spectroscopy : Track glucuronide hydrolysis by monitoring H2/H5 proton ratios in deuterated buffers .
- Mass Spectrometry : Quantify intact linker-drug conjugates and free payload in plasma/tissue homogenates.
- Fluorescence Polarization : Measure linker cleavage kinetics using fluorophore-labeled analogs .
Q. How do glycosidase isoforms influence linker-2 cleavage efficiency in heterogeneous tumor microenvironments?
Tumor-specific glycosidase expression (e.g., β-glucuronidase) varies across cancer types. Use immunohistochemistry or RNA-seq to profile enzyme levels in patient-derived xenografts. Pair with enzymatic assays (pH 4.5–5.5) to model lysosomal activity. Data normalization to enzyme concentration reduces variability in cleavage rate calculations .
Methodological Considerations
- Experimental Design : Include control groups with non-cleavable linkers (e.g., MAC glucuronide linker-1) to isolate cleavage-dependent effects .
- Data Interpretation : Use Bayesian analysis for glucuronide enrichment studies to account for inter-sample variability .
- Contradiction Mitigation : Pre-screen cell lines for glycosidase activity and standardize storage protocols to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
